REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:16]([O:17][CH3:18])=[CH:15][C:6]([CH2:7][O:8][CH2:9][CH2:10][CH2:11][CH2:12][CH:13]=[CH2:14])=[C:5]([N+:19]([O-:21])=[O:20])[CH:4]=1.[CH3:22][O:23][SiH:24]([O:27][CH3:28])[O:25][CH3:26]>[H+].[H+].O.O.O.O.O.O.Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl>[CH3:22][O:23][Si:24]([O:27][CH3:28])([O:25][CH3:26])[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][O:8][CH2:7][C:6]1[CH:15]=[C:16]([O:17][CH3:18])[C:3]([O:2][CH3:1])=[CH:4][C:5]=1[N+:19]([O-:21])=[O:20] |f:2.3.4.5.6.7.8.9.10|
|
Name
|
5-hexenyl 4,5-dimethoxy-2-nitrobenzyl ether
|
Quantity
|
2.95 g
|
Type
|
reactant
|
Smiles
|
COC1=CC(=C(COCCCCC=C)C=C1OC)[N+](=O)[O-]
|
Name
|
|
Quantity
|
1.47 g
|
Type
|
reactant
|
Smiles
|
CO[SiH](OC)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[H+].[H+].O.O.O.O.O.O.Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
37 °C
|
Type
|
CUSTOM
|
Details
|
by stirring at 37° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 20-ml eggplant type flask was purged with nitrogen
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Type
|
TEMPERATURE
|
Details
|
Thereafter, the bath temperature was raised to 100° C.
|
Type
|
WAIT
|
Details
|
the reaction was completed in 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was purified by silica gel column chromatography
|
Type
|
ADDITION
|
Details
|
a mixture of hexane, ethyl acetate and tetramethoxysilane (in a volume ratio of 100:20:1) as the eluent
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CO[Si](CCCCCCOCC1=C(C=C(C(=C1)OC)OC)[N+](=O)[O-])(OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 3.35 mmol | |
AMOUNT: MASS | 1.4 g | |
YIELD: PERCENTYIELD | 34% | |
YIELD: CALCULATEDPERCENTYIELD | 33.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |